N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has potential therapeutic applications in the treatment of various psychiatric disorders.
Scientific Research Applications
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Investigated for its effects on serotonin reuptake and potential therapeutic applications.
Medicine: Explored for its potential in treating psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine involves several steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-bromoethanol.
Etherification: 4-methoxyphenol reacts with 2-bromoethanol in the presence of a base to form 2-(4-methoxyphenoxy)ethanol.
Further Etherification: The product is then reacted with 2-bromoethylamine to form N-[2-(4-methoxyphenoxy)ethoxy]ethylamine.
Amine Alkylation: This intermediate undergoes alkylation with 2-bromobutane to yield N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine.
Oxalate Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields amines and alcohols.
Substitution: Forms various substituted derivatives.
Mechanism of Action
The compound exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and function.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Similar in having ethoxy groups but differs in its amine structure.
Uniqueness
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific combination of functional groups, which confer its selective serotonin reuptake inhibition properties. This makes it distinct from other compounds with similar structures but different pharmacological profiles.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-4-13(2)16-9-10-18-11-12-19-15-7-5-14(17-3)6-8-15;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNIRTAODQNYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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